4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
4-Isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thieno[3,2-b]pyrrole family, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with various alkyl halides in the presence of a base such as sodium hydride . The reaction conditions often include refluxing in an appropriate solvent like ethanol or methanol.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alcohols or amines in the presence of a catalyst like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Esters or amides.
Scientific Research Applications
4-Isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Comparison: 4-Isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid stands out due to its unique isobutyl and methyl substitutions, which may confer distinct biological activities and chemical reactivity compared to its analogs. These structural differences can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C12H15NO2S |
---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
2-methyl-4-(2-methylpropyl)thieno[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C12H15NO2S/c1-7(2)6-13-9-4-8(3)16-11(9)5-10(13)12(14)15/h4-5,7H,6H2,1-3H3,(H,14,15) |
InChI Key |
UQNOHFZKBGBTRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C=C(N2CC(C)C)C(=O)O |
Origin of Product |
United States |
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